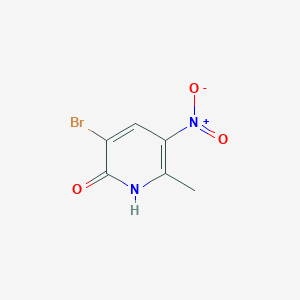
5-氯-2-(吡咯烷-3-氧基)吡啶
描述
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the CAS Number: 462114-38-1 . It has a molecular weight of 198.65 and is solid in its physical form . The IUPAC name for this compound is 5-chloro-2-(3-pyrrolidinyloxy)pyridine .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is 1S/C9H11ClN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a solid compound . It has a molecular weight of 198.65 .科学研究应用
Drug Discovery
The compound “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine” is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antiproliferative Activity
A series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-ones derivatives, which include “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine”, have been developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . These compounds have shown significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM .
EGFR Inhibition
Compounds including “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine” have been tested for EGFR inhibition, with IC50 values ranging from 68 nM to 89 nM . The most potent derivative was found to be the m-piperidinyl derivative, with an IC50 value of 68 nM, which was 1.2-fold more potent than erlotinib (IC50 = 80 nM) .
Anti-BRAF V600E Activity
All the tested compounds including “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine” had higher anti-BRAF V600E activity than the reference erlotinib but were less potent than vemurafenib . Compound 3e had the most potent activity .
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring, which includes “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine”, is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of the studied compounds, including “5-Chloro-2-(pyrrolidin-3-yloxy)pyridine”, has been investigated . The influence of steric factors on biological activity has been described .
属性
IUPAC Name |
5-chloro-2-pyrrolidin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKIURVSAVKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)
![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)



![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)




